molecular formula C16H16ClNO4 B5741834 3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide CAS No. 433967-02-3

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

Katalognummer B5741834
CAS-Nummer: 433967-02-3
Molekulargewicht: 321.75 g/mol
InChI-Schlüssel: HCAYCDXYGKSYRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide, commonly known as CDMB, is a synthetic compound used in scientific research. It belongs to the class of benzamide derivatives and has been found to have potential applications in various fields of research.

Wissenschaftliche Forschungsanwendungen

CDMB has been found to have potential applications in various fields of scientific research, including cancer research, neuropharmacology, and drug discovery. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for anticancer drug development. CDMB has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Additionally, it has been shown to have potential as a therapeutic agent for chronic pain management.

Wirkmechanismus

The exact mechanism of action of CDMB is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes, such as histone deacetylases and phosphodiesterases, which play a role in cancer cell growth and neurodegeneration. CDMB has also been found to modulate the activity of ion channels and receptors, which could explain its potential therapeutic effects in chronic pain management.
Biochemical and Physiological Effects
CDMB has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which could explain its anticancer activity. In animal models of Alzheimer's disease, it has been found to reduce amyloid-beta deposition and improve cognitive function. Additionally, it has been shown to have analgesic effects in animal models of chronic pain.

Vorteile Und Einschränkungen Für Laborexperimente

CDMB has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield using various methods. It is also stable and can be stored for long periods without degradation. However, one limitation of CDMB is its low solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, there is limited information available on its toxicity and pharmacokinetics, which could limit its potential as a therapeutic agent.

Zukünftige Richtungen

There are several future directions for research on CDMB. One area of interest is its potential as an anticancer drug. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in vivo. Another area of interest is its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease. Additionally, further studies are needed to determine its pharmacokinetics and toxicity in vivo, which could aid in the development of CDMB as a therapeutic agent.

Synthesemethoden

CDMB can be synthesized using various methods, including condensation of 3-chloro-4-methoxybenzoic acid and 2,4-dimethoxyaniline in the presence of a dehydrating agent, such as thionyl chloride. Another method involves the reaction of 3-chloro-4-methoxybenzoyl chloride with 2,4-dimethoxyaniline in the presence of a base, such as triethylamine. The yield of CDMB using these methods ranges from 60% to 80%.

Eigenschaften

IUPAC Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4/c1-20-11-5-6-13(15(9-11)22-3)18-16(19)10-4-7-14(21-2)12(17)8-10/h4-9H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCAYCDXYGKSYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(2,4-dimethoxyphenyl)-4-methoxybenzamide

CAS RN

433967-02-3
Record name 3-CHLORO-N-(2,4-DIMETHOXYPHENYL)-4-METHOXYBENZAMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.